

"N-methyl-N-(4-morpholin-4-ylbenzyl)amine"

HPLC method development

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Compound of Interest

Compound Name: *N-methyl-N-(4-morpholin-4-ylbenzyl)amine*

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Application Note: A Robust HPLC-UV Method for the Quantification of **N-methyl-N-(4-morpholin-4-ylbenzyl)amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **N-methyl-N-(4-morpholin-4-ylbenzyl)amine**. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a controlled pH, ensuring robust and reproducible results. UV detection is performed at a wavelength determined to be optimal for the analyte. The developed method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.^{[1][2][3]} This protocol is suitable for routine quality control and research applications involving the quantification of this compound.

Introduction

N-methyl-N-(4-morpholin-4-ylbenzyl)amine is a tertiary amine containing a morpholine ring, a structural motif common in many biologically active compounds and pharmaceutical intermediates.^[4] Accurate and reliable quantification of this compound is crucial for process

monitoring, quality control of starting materials and final products, and stability studies in drug development. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[5][6] Its high resolution, sensitivity, and adaptability make it the method of choice for analyzing pharmaceutical compounds.

This application note provides a comprehensive guide to developing a robust HPLC method for **N-methyl-N-(4-morpholin-4-ylbenzyl)amine**. We will delve into the rationale behind the selection of chromatographic parameters and present a step-by-step protocol for method validation.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the foundation for logical HPLC method development.

- **Structure:** **N-methyl-N-(4-morpholin-4-ylbenzyl)amine** possesses both a basic tertiary amine (the exocyclic nitrogen) and a basic morpholine nitrogen. The presence of the aromatic ring makes it UV-active.
- **pKa:** The basicity of the two nitrogen atoms is a critical consideration. The conjugate acid of N-methylmorpholine has a pKa of 7.38.[7][8] The pKa of the benzylamine nitrogen will be influenced by the morpholine substituent. Controlling the pH of the mobile phase is essential to ensure the analyte is in a single, consistent ionization state, which is crucial for reproducible retention times and good peak shape. For basic compounds, a mobile phase pH 2-3 units below the pKa of the conjugate acid is generally recommended to ensure the analyte is fully protonated.
- **logP (Octanol-Water Partition Coefficient):** The predicted XlogP for a similar compound, Methyl({[4-(morpholin-4-yl)phenyl]methyl})amine, is 0.7.[9] This indicates a moderate degree of hydrophobicity, suggesting that reversed-phase chromatography with a C18 or C8 column would be a suitable starting point.
- **UV Absorbance:** The presence of the benzene ring results in UV absorbance. A UV scan of the analyte in the mobile phase should be performed to determine the wavelength of

maximum absorbance (λ_{max}) for optimal sensitivity.

HPLC Method Development Strategy

Our strategy for developing this method follows a systematic and logical progression, from initial parameter selection to fine-tuning for optimal performance.

Initial Parameter Selection

Based on the analyte's properties, the following initial conditions were chosen:

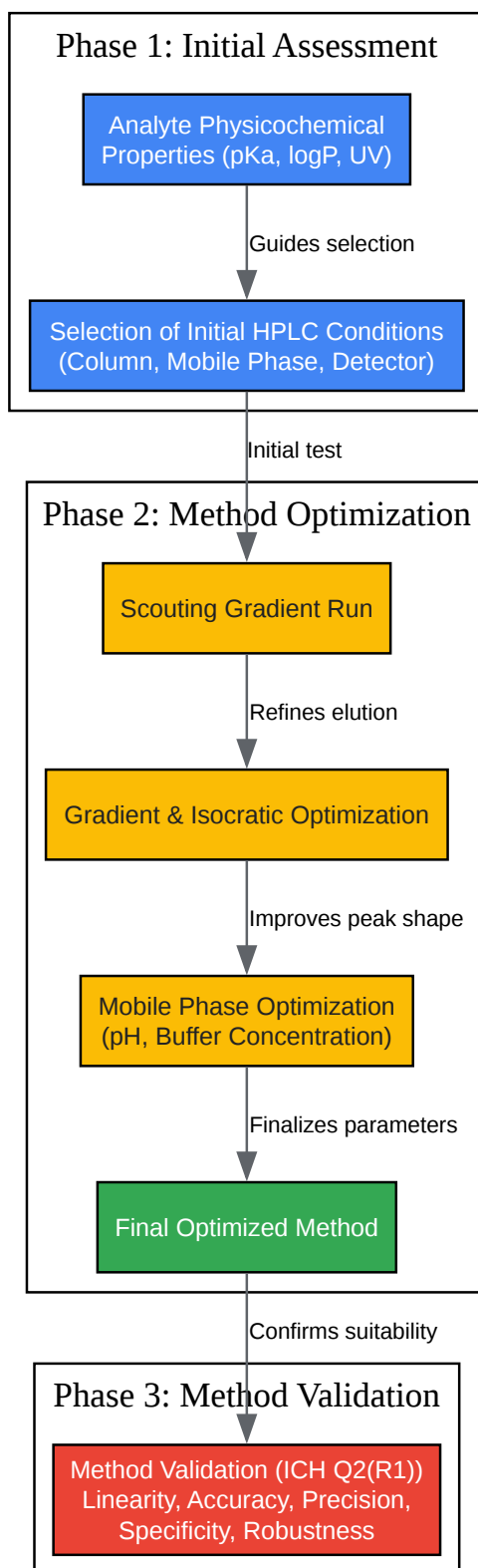
Parameter	Initial Selection	Rationale
Column	C18, 4.6 x 150 mm, 5 μ m	The moderate hydrophobicity of the analyte makes a C18 column a good starting point for achieving adequate retention.
Mobile Phase A	20 mM Potassium Phosphate, pH 3.0	A buffered aqueous phase is necessary to control the ionization state of the basic analyte. A pH of 3.0 will ensure both nitrogens are protonated, leading to a single chromatographic peak.
Mobile Phase B	Acetonitrile (ACN)	A common and effective organic modifier for reversed-phase HPLC.
Detection	UV at 254 nm (initially)	A common starting wavelength for aromatic compounds. A full UV scan will be performed to determine the optimal wavelength.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Injection Volume	10 μ L	A typical injection volume for analytical HPLC.
Column Temperature	30 $^{\circ}$ C	Controlled temperature ensures reproducible retention times.

Optimization of Chromatographic Conditions

The initial conditions are systematically optimized to achieve the desired chromatographic performance: good resolution, symmetrical peak shape, and a reasonable run time.

- **Wavelength Selection:** A solution of **N-methyl-N-(4-morpholin-4-ylbenzyl)amine** is injected, and a UV-Vis spectrum is recorded. The λ_{max} is determined and set as the detection wavelength for subsequent experiments to maximize sensitivity.
- **Gradient Optimization:** A scouting gradient is run to determine the approximate organic solvent concentration required to elute the analyte. A typical scouting gradient might be 5% to 95% ACN over 20 minutes. Based on the retention time from the scouting run, a more focused gradient is developed to ensure the analyte elutes with good peak shape and within a reasonable timeframe.
- **pH Optimization:** While pH 3.0 is a good starting point, the effect of slight variations in pH (e.g., 2.8 and 3.2) on peak shape and retention time can be investigated to ensure the method is robust.

The overall workflow for method development is illustrated in the following diagram:



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Caption: HPLC Method Development and Validation Workflow.

Final Optimized HPLC Method

The following table summarizes the optimized conditions for the analysis of **N-methyl-N-(4-morpholin-4-ylbenzyl)amine**.

Parameter	Optimized Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	20 mM Potassium Phosphate, pH 3.0
Mobile Phase B	Acetonitrile (ACN)
Gradient	20% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 245 nm (example λ _{max})
Run Time	15 minutes

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[10\]](#)

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

- Inject a blank (diluent).

- Inject a standard solution of **N-methyl-N-(4-morpholin-4-ylbenzyl)amine**.
- Inject a sample containing the analyte and potential impurities or excipients.
- Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the sample should be pure and have no co-eluting peaks, which can be confirmed using a photodiode array (PDA) detector to assess peak purity.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

- Prepare a stock solution of **N-methyl-N-(4-morpholin-4-ylbenzyl)amine**.
- Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
- Inject each standard in triplicate.
- Plot the mean peak area against the concentration and perform a linear regression analysis.
- Acceptance Criteria: The correlation coefficient (r^2) should be ≥ 0.999 .

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

- Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
- Analyze these samples in triplicate.
- Calculate the percentage recovery for each sample.

- Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

- Repeatability (Intra-day Precision):
 - Prepare six samples at 100% of the target concentration.
 - Analyze the samples on the same day, with the same analyst and instrument.
 - Calculate the relative standard deviation (RSD) of the results.
 - Acceptance Criteria: The RSD should be $\leq 2.0\%$.
- Intermediate Precision (Inter-day Precision):
 - Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
 - Calculate the RSD of the combined results from both days.
 - Acceptance Criteria: The RSD should be $\leq 2.0\%$.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on the signal-to-noise ratio):

- Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

- Vary the following parameters one at a time:
 - Flow rate (± 0.1 mL/min)
 - Column temperature (± 2 °C)
 - Mobile phase pH (± 0.1 units)
- Analyze a sample under each of the modified conditions.
- Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.

System Suitability

Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing adequately.

Protocol:

- Inject a standard solution five times.
- Acceptance Criteria:
 - RSD of the peak area: $\leq 2.0\%$
 - Tailing factor: ≤ 2.0
 - Theoretical plates: ≥ 2000

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantitative determination of **N-methyl-N-(4-morpholin-4-ylbenzyl)amine**. The method has been developed based on the physicochemical properties of the analyte and has been validated according to ICH guidelines, demonstrating its suitability for use in a regulated environment. This detailed protocol provides a solid foundation for researchers, scientists, and drug development professionals for the routine analysis of this compound.

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